molecular formula C12H13NO2S3 B2680166 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide CAS No. 327079-06-1

3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2680166
CAS No.: 327079-06-1
M. Wt: 299.42
InChI Key: INJKOAVJNCZLQI-UHFFFAOYSA-N
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Description

Thiazole is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties . The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

Thiazole derivatives can be prepared in a one-pot three-component reaction using 2- (2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure .


Chemical Reactions Analysis

Thiazole derivatives can act as catalysts for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. For example, 5-fluoro-1,3-benzothiazol-2-yl hydrosulfide has a molecular weight of 185.25 .

Scientific Research Applications

Organic Semiconductors and Photovoltaic Applications Research has demonstrated the utility of thiadiazole derivatives in the development of organic semiconductors. For instance, benzo[d][1,2,3]thiadiazole (BT) and its isomers have been widely employed in creating organic semiconductors used in transistors, solar cells, photodetectors, and thermoelectrics due to their significant electron-deficiency. These materials show promise in enabling high-performance optoelectronic semiconductors, with some derivatives exhibiting hole mobilities surpassing 0.7 cm2/(V·s) and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

Molecular Organization and Biophysical Interactions Thiadiazole derivatives have also been studied for their interactions with biological membranes, revealing how molecular organization induced by these compounds can affect the phase transition in lipid bilayers. Such research provides foundational knowledge for drug delivery systems and the design of bioactive compounds with targeted cellular interactions (Kluczyk et al., 2016).

Synthesis and Drug Discovery The synthesis of hydroxy-substituted 2-aminobenzothiazole derivatives highlights the versatility of thiadiazole compounds as building blocks in drug discovery, offering numerous substitution possibilities for exploring chemical space around potential therapeutic targets (Durcik et al., 2020).

Corrosion Inhibition Oxadiazole derivatives, closely related to thiadiazole compounds, have been explored for their role in corrosion inhibition on mild steel, showcasing the potential of thiadiazole derivatives in industrial applications to protect against chemical degradation (Kalia et al., 2020).

Mechanism of Action

Thiazole and thiosemicarbazone derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .

Future Directions

Thiazole derivatives have a wide range of applications in medicinal chemistry and materials science . There is plenty of room for improvement and broadening of the material scope . Future research may focus on developing new synthetic methods and expanding the range of materials prepared .

Properties

IUPAC Name

3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKOAVJNCZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333080
Record name 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327079-06-1
Record name 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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